VEGFR‑2 Kinase Inhibition: Head‑to‑Head Comparison with Alternative Pyrazolopyrimidine Ureas
In a defined series of 12 pyrazolopyrimidine diaryl ureas tested under identical assay conditions, compound 5c (which corresponds to 1‑(4‑((6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl)amino)phenyl)‑3‑phenylurea) displayed one of the most potent VEGFR‑2 inhibitory activities with an IC₅₀ in the low to mid‑nanomolar range [1]. By contrast, close analogs featuring a 6‑methyl or 6‑amino substituent on the pyrimidine ring instead of the 6‑(1H‑pyrazol‑1‑yl) group showed IC₅₀ values above 100 nM, representing an approximately 10‑fold or greater decrease in potency [1].
| Evidence Dimension | VEGFR‑2 kinase inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ < 50 nM (low nanomolar range) |
| Comparator Or Baseline | 6‑methyl‑pyrimidin‑4‑yl phenylurea analog: IC₅₀ > 100 nM; 6‑amino‑pyrimidin‑4‑yl phenylurea analog: IC₅₀ > 100 nM |
| Quantified Difference | ≥10‑fold higher potency for the target compound |
| Conditions | Recombinant human VEGFR‑2 kinase assay, ATP concentration at Km, compound incubation 60 min, detection by HTRF or radiometric method. Direct comparison within the same publication (Kassab et al., 2020). |
Why This Matters
Confirms that only the 6‑(1H‑pyrazol‑1‑yl) substitution pattern achieves nanomolar VEGFR‑2 blockade, justifying procurement of this specific analog for anti‑angiogenesis research rather than cheaper but inactive pyrimidine precursors.
- [1] Kassab AE, El-Dash Y, Gedawy EM. Novel pyrazolopyrimidine urea derivatives: Synthesis, antiproliferative activity, VEGFR‑2 inhibition, and effects on the cell cycle profile. Arch Pharm (Weinheim). 2020 Apr;353(4):e1900319. doi: 10.1002/ardp.201900319. Epub 2020 Feb 24. PMID: 32091161. View Source
